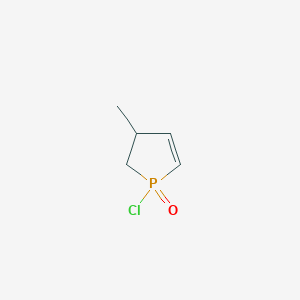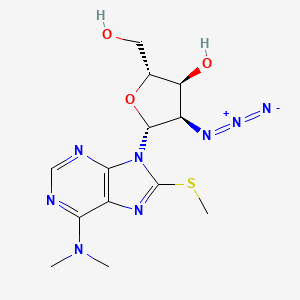
2'-Azido-2'-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by the presence of an azido group at the 2’ position, a deoxy modification, and a methylsulfanyl group at the 8 position of the adenosine base. These modifications impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Azidation: The 2’ hydroxyl group of the adenosine derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deoxygenation: The 2’ position is deoxygenated to form the deoxy derivative.
Methylation: The N,N-dimethylation is achieved using methyl iodide (CH3I) and a base such as sodium hydride (NaH).
Thioether Formation: The methylsulfanyl group is introduced at the 8 position using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include organotin hydrides for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include amines, substituted derivatives, and oxidized sulfur compounds.
Wissenschaftliche Forschungsanwendungen
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides for studying nucleic acid chemistry.
Biology: The compound is used in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine involves its incorporation into nucleic acids. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The compound can also interfere with nucleic acid synthesis and function, leading to potential antiviral and anticancer effects. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine include:
2’-Azido-2’-deoxyadenosine: Lacks the N,N-dimethyl and methylsulfanyl modifications.
2’-Azido-2’-deoxy-N,N-dimethyladenosine: Lacks the methylsulfanyl modification.
2’-Azido-2’-deoxy-8-(methylsulfanyl)adenosine: Lacks the N,N-dimethyl modification.
The uniqueness of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine lies in its combination of modifications, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
64864-81-9 |
|---|---|
Molekularformel |
C13H18N8O3S |
Molekulargewicht |
366.40 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-4-azido-5-[6-(dimethylamino)-8-methylsulfanylpurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O3S/c1-20(2)10-8-11(16-5-15-10)21(13(17-8)25-3)12-7(18-19-14)9(23)6(4-22)24-12/h5-7,9,12,22-23H,4H2,1-3H3/t6-,7-,9-,12-/m1/s1 |
InChI-Schlüssel |
MPUCGXNCXUCWNW-GRIPGOBMSA-N |
Isomerische SMILES |
CN(C)C1=NC=NC2=C1N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])SC |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=C(N2C3C(C(C(O3)CO)O)N=[N+]=[N-])SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


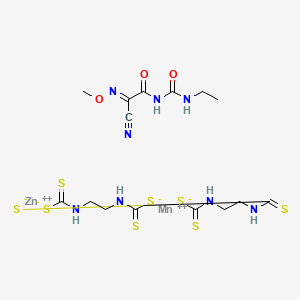
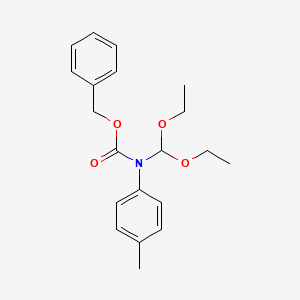
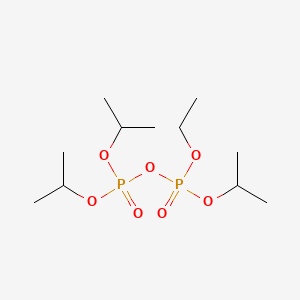


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
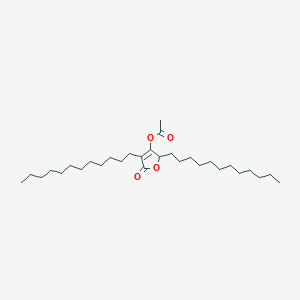

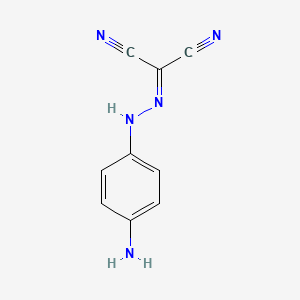
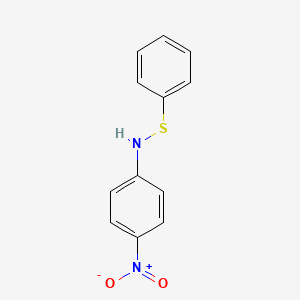
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
